2-Bromo-4,6-diphenylnicotinonitrile
Overview
Description
Synthesis Analysis
The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of diorganotin bromides is described, highlighting their solubility in polar solvents and their dissociation in water . Another paper discusses the synthesis of a trinuclear Ni(II) complex with a brominated Salamo-type ligand, which involves coordination chemistry and the formation of a supramolecular chain-like structure . Additionally, the synthesis of bromomalononitrile derivatives through radical addition to alkynes is detailed, indicating the importance of light and temperature in controlling the reaction pathways and product distribution . These studies suggest that the synthesis of 2-Bromo-4,6-diphenylnicotinonitrile would likely involve careful consideration of reaction conditions to achieve the desired bromination pattern on the aromatic ring.
Molecular Structure Analysis
The molecular structures of brominated compounds are often characterized by X-ray diffraction, as seen in the papers. For example, the crystal structure of bromoethoxydiphenylmethanes was determined, revealing intramolecular interactions and molecular conformations . Similarly, the structure of a brominated nickel complex was elucidated, showing intermolecular π-π interactions that are significant in the crystal packing . These findings suggest that the molecular structure of 2-Bromo-4,6-diphenylnicotinonitrile would likely exhibit specific intramolecular and intermolecular interactions that could influence its reactivity and physical properties.
Chemical Reactions Analysis
The papers describe various chemical reactions involving brominated compounds. The reactivity of bromomalononitrile in radical additions is discussed, with the stereoselectivity of the addition reaction being kinetically controlled . Another study mentions the electrophilic substitution reaction used to synthesize a bromo-nitro-diphenyl ether, with optimization of reaction conditions to achieve high yields . These insights indicate that 2-Bromo-4,6-diphenylnicotinonitrile could participate in similar reactions, with its reactivity influenced by the presence of the bromine atom and the nitrile group.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are diverse. The solubility behavior of diorganotin bromides is reported, with variations depending on the substituents . The crystal packing features of a dichlorobenzonitrile derivative are highlighted by a short N-Br distance, suggesting potential intermolecular interactions . These studies imply that 2-Bromo-4,6-diphenylnicotinonitrile would have distinct physical properties, such as melting point and solubility, which could be influenced by its molecular structure and intermolecular forces.
Scientific Research Applications
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Synthesis of Hexahydroquinolines and 2-Amino-4,6-diphenylnicotinonitriles
- Summary : This compound is used in the multicomponent preparation of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation under mild reaction conditions .
- Methods : The formation of the nanomagnetic catalyst was fully confirmed by several methods, including Fourier-transform infrared (FT-IR) spectroscopy, energy-dispersive X-ray (EDX) spectroscopy, elemental mapping, X-ray diffraction (XRD) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), thermogravimetry/derivative thermogravimetry (TG/DTG), and vibrating-sample magnetometry (VSM) .
- Results : The catalytic performance of the novel nanomagnetic catalyst was examined .
-
Cytotoxicity Against Breast Cancer Cell Lines
- Summary : This compound has been studied for its cytotoxicity against breast cancer cell lines .
- Methods : The fluorescence spectra of the synthesized compounds in different solvents reveal solvent-dependent shifts in the emission maximum values .
- Results : Compound 3 demonstrates exceptional cytotoxicity, surpassing the potency of Doxorubicin .
- Crystallographic Analysis
- Summary : The compound “2-methoxy-4,6-diphenylnicotinonitrile” is often used in crystallographic analysis .
- Methods : Research concerning the crystallographic analysis of this compound predominantly employs spectroscopy techniques for structure characterization .
- Results : This provides an overarching structure elucidation via theoretical method analyses .
- Synthesis of Hexahydroquinolines and 2-Amino-4,6-diphenylnicotinonitriles
- Summary : This compound is used in the multicomponent preparation of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation under mild reaction conditions .
- Methods : The formation of the nanomagnetic catalyst was fully confirmed by several methods, including Fourier-transform infrared (FT-IR) spectroscopy, energy-dispersive X-ray (EDX) spectroscopy, elemental mapping, X-ray diffraction (XRD) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), thermogravimetry/derivative thermogravimetry (TG/DTG), and vibrating-sample magnetometry (VSM) .
- Results : The catalytic performance of the novel nanomagnetic catalyst was examined .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4,6-diphenylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2/c19-18-16(12-20)15(13-7-3-1-4-8-13)11-17(21-18)14-9-5-2-6-10-14/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQOWNRJNSJRED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355949 | |
Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-diphenylnicotinonitrile | |
CAS RN |
82127-26-2 | |
Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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